molecular formula C8H12IN3 B13437225 4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Cat. No.: B13437225
M. Wt: 277.11 g/mol
InChI Key: JNUMMNGPUBSLCT-UHFFFAOYSA-N
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Description

4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with an iodine atom and a pyrrolidin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor followed by the introduction of the pyrrolidin-2-ylmethyl group. The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions. The pyrrolidin-2-ylmethyl group can be introduced via nucleophilic substitution reactions using appropriate pyrrolidine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow chemistry techniques and the use of automated synthesis platforms to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the iodine atom

Scientific Research Applications

4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidin-2-ylmethyl group can enhance the compound’s binding affinity and specificity for its target, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
  • 4-chloro-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
  • 4-fluoro-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Uniqueness

4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its bromine, chlorine, and fluorine analogs.

Biological Activity

4-Iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

  • Molecular Formula: C7_7H11_{11}IN3_3
  • Molecular Weight: 299.54 g/mol
  • CAS Number: 2828444-29-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodine atom enhances lipophilicity and may facilitate interactions through halogen bonding, potentially increasing binding affinity to target proteins.

Biological Activities

  • Antitumor Activity:
    • Studies have shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50_{50} values in the nanomolar range against ovarian and breast cancer cell lines .
  • Antimicrobial Properties:
    • Pyrazole derivatives have been evaluated for their antimicrobial activity against several bacterial strains (e.g., E. coli, Bacillus subtilis). The compound's structural features contribute to its effectiveness against these pathogens .
  • Enzyme Inhibition:
    • The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer treatment. Inhibitory assays against specific kinases have shown promising results, indicating that it may serve as a lead compound for developing targeted therapies .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50_{50} Values (µM)References
AntitumorOvarian Cancer2.76
AntimicrobialE. coli40
Enzyme InhibitionAurora Kinases<10

Notable Research

A study published in PubMed Central highlighted the synthesis and biological evaluation of pyrazole derivatives, including those similar to this compound, demonstrating significant antitumor activity across multiple cancer types . Another research effort focused on the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications at specific positions on the pyrazole ring could enhance biological potency against tumor cells .

Properties

IUPAC Name

4-iodo-1-(pyrrolidin-2-ylmethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12IN3/c9-7-4-11-12(5-7)6-8-2-1-3-10-8/h4-5,8,10H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUMMNGPUBSLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=C(C=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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